molecular formula C17H22N4O2 B446172 2-(3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide

2-(3,5-dimethylphenoxy)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide

Cat. No.: B446172
M. Wt: 314.4g/mol
InChI Key: KMGBPBCRMHXXEY-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with two methyl groups, a pyrazole ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated compound to form the 3,5-dimethylphenoxy intermediate.

    Formation of the Pyrazole Intermediate: Concurrently, the pyrazole ring is synthesized by reacting 1-ethyl-5-methyl-1H-pyrazole with a suitable aldehyde or ketone.

    Condensation Reaction: The final step involves the condensation of the phenoxy intermediate with the pyrazole intermediate in the presence of acetohydrazide under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy and pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide
  • 5-[(3,5-dimethylphenoxy)methyl]-3-ethyl-1,3-oxazolidin-2-one
  • ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate

Uniqueness

2-(3,5-dimethylphenoxy)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, or specificity for certain applications.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[(E)-(1-ethyl-5-methylpyrazol-4-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H22N4O2/c1-5-21-14(4)15(10-19-21)9-18-20-17(22)11-23-16-7-12(2)6-13(3)8-16/h6-10H,5,11H2,1-4H3,(H,20,22)/b18-9+

InChI Key

KMGBPBCRMHXXEY-GIJQJNRQSA-N

Isomeric SMILES

CCN1C(=C(C=N1)/C=N/NC(=O)COC2=CC(=CC(=C2)C)C)C

SMILES

CCN1C(=C(C=N1)C=NNC(=O)COC2=CC(=CC(=C2)C)C)C

Canonical SMILES

CCN1C(=C(C=N1)C=NNC(=O)COC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.